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molecular formula C12H18 B8419716 Cyclododeca-1,3,5-triene

Cyclododeca-1,3,5-triene

Cat. No. B8419716
M. Wt: 162.27 g/mol
InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N
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Patent
US04251462

Procedure details

The hydroformylation of cyclododeca-1,5,9-triene is known (U.S. Pat. Nos. 3,312,742 and 3,354,229; French Pat. No. 1,411,448 or British Pat. No. 1,161,147). According to these patents, corresponding C13 -alcohols and mixtures containing formyl cyclodocane in addition to formyl cyclodecene, formyl cyclodocadiene and the C13 -alcohol can be produced from cyclododecatriene using cobalt catalysts. Even under controlled conditions, the yield of formyl cyclododecane does not exceed 40% of the theoretical. Hydroxymethyl cyclododecanes are always obtained as the main product. Even under conditions under which formyl cyclooctane is obtained in a 56.7% yield from cycloocta-1,5-diene, hydroxymethyl cyclododecane is almost exclusively formed from cyclododeca-1,5,9-triene.
Name
cyclododeca-1,5,9-triene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C13 -alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
formyl cyclodecene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=1.C(C1CCCCCCCCC=1)=O>>[CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH:1][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
cyclododeca-1,5,9-triene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCCC=CCC1
Step Two
Name
C13 -alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
formyl cyclodecene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CCCCCCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing formyl cyclodocane

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=CC=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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